molecular formula C24H36ClN5O4S B12911909 Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate CAS No. 5900-14-1

Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate

Cat. No.: B12911909
CAS No.: 5900-14-1
M. Wt: 526.1 g/mol
InChI Key: BXIQUZQXIOTGJZ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring, and a piperazine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate: Shares structural similarities with other piperidine and piperazine derivatives.

    Piperidine-3-carboxylate derivatives: Known for their diverse biological activities.

    Pyrimidine derivatives: Widely studied for their therapeutic potential.

Uniqueness

The uniqueness of Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate lies in its complex structure, which combines multiple functional groups and rings, offering a wide range of chemical and biological properties .

Properties

CAS No.

5900-14-1

Molecular Formula

C24H36ClN5O4S

Molecular Weight

526.1 g/mol

IUPAC Name

ethyl 1-[2-[4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetyl]piperidine-3-carboxylate

InChI

InChI=1S/C24H36ClN5O4S/c1-5-34-23(33)18-7-6-8-29(14-18)22(32)15-35-24-26-19(25)12-20(27-24)28-9-10-30(17(4)13-28)21(31)11-16(2)3/h12,16-18H,5-11,13-15H2,1-4H3

InChI Key

BXIQUZQXIOTGJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CSC2=NC(=CC(=N2)Cl)N3CCN(C(C3)C)C(=O)CC(C)C

Origin of Product

United States

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